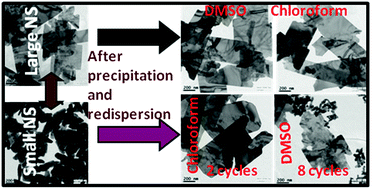A simple room temperature fast reduction technique for preparation of a copper nanosheet powder†
RSC Advances Pub Date: 2016-01-21 DOI: 10.1039/C5RA24635K
Abstract
In this study, we demonstrate the synthesis of stable large copper nanosheets using fast reduction at room temperature. Nanosheets are synthesized by reducing Cu(OH)42− with hydrazine hydrate in the presence of CTAB at room temperature. The size of the nanosheet is critically dependent on the concentration of NaOH and reducing agent, and an optimum concentration range has been determined experimentally. The large nanosheets may be centrifuged and dried into a powder and re-dispersed without any apparent size or shape change. Additional impurities (nano-rods, nano-particles) produced in the sub-optimal process is readily removed by the precipitation–re-dispersion process. While re-dispersing in chloroform, it was observed that the smaller nanosheets assembled like a pack of cards due to a high centrifugal field to form large nanosheets.

Recommended Literature
- [1] Solution-phase synthesis and biological evaluation of triostin A and its analogues†
- [2] FACSS XVII: agenda of sessions and registration infromation
- [3] Photoinduced ICT vs. excited rotamer intercoversion in two quadrupolar polyaromatic N-methylpyridinium cations†
- [4] Methanobactins: from genome to function†
- [5] Book reviews
- [6] Regulation of mesenchymal stem cell functions by micro–nano hybrid patterned surfaces
- [7] Visible-light and near-infrared fluorescence and surface-enhanced Raman scattering point-of-care sensing and bio-imaging: a review
- [8] Crosslinked dendronized polyols as a general approach to brighter and more stable fluorophores†
- [9] PEI-assisted boronate affinity magnetic nanoparticle-based SELEX for efficient in vitro evolution of saponin-binding aptamers†
- [10] Prebiotic activities of dextran from Leuconostoc mesenteroides SPCL742 analyzed in the aspect of the human gut microbial ecosystem†










